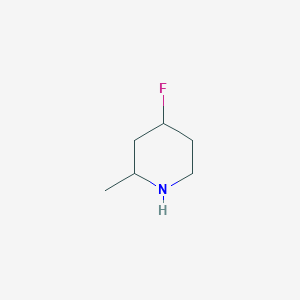

Piperidine, 4-fluoro-2-methyl-

Description

Significance of Fluorinated Heterocycles in Organic Synthesis and Materials Science

In materials science, fluorinated heterocycles are utilized in the development of advanced materials with unique optical, electrical, and thermal properties. numberanalytics.comresearchgate.net For instance, they are found in liquid crystals, and their polymeric derivatives are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The presence of fluorine can impart desirable characteristics such as increased stability and electron affinity. numberanalytics.com

Historical Context of Piperidine (B6355638) Ring System Synthesis and Modification

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov The Scottish chemist Thomas Anderson first reported the isolation and naming of piperidine in 1850, which he obtained by reacting piperine, the compound responsible for the pungency of black pepper, with nitric acid. wikipedia.org

Historically, the industrial synthesis of piperidine has been achieved through the hydrogenation of pyridine (B92270), often using catalysts like molybdenum disulfide. wikipedia.org Other methods, such as the modified Birch reduction of pyridine, have also been employed. wikipedia.org Over the decades, numerous synthetic methodologies have been developed to create substituted piperidines. Early methods often involved condensation reactions, such as the Mannich reaction, to construct the piperidine ring. chemrevlett.com More contemporary approaches include a wide array of strategies like catalytic hydrogenation of substituted pyridines, intramolecular cyclization reactions, and various multi-component reactions. nih.govorganic-chemistry.org These modern methods offer greater control over stereochemistry and allow for the introduction of diverse functional groups onto the piperidine core. nih.gov

Overview of 4-Fluoro-2-Methylpiperidine as a Synthetic Motif in Academic Research

"Piperidine, 4-fluoro-2-methyl-" has emerged as a valuable building block in academic and industrial research. Its structure, featuring both a fluorine atom and a methyl group on the piperidine ring, allows for the exploration of how these substituents influence conformational preferences and biological activity. The presence of the fluorine atom, in particular, makes it an attractive motif for medicinal chemistry programs aiming to leverage the beneficial effects of fluorination.

Recent research has focused on the synthesis and conformational analysis of various fluorinated piperidines. For example, studies have investigated the conformational behavior of related molecules like cis-3-fluoro-4-methylpiperidine, revealing how the interplay of steric and electronic effects dictates the preferred orientation of the fluorine atom. nih.govd-nb.info Computational and experimental analyses have shown that factors such as solvent polarity can significantly impact the conformational equilibrium of fluorinated piperidines. d-nb.info While specific research directly on "Piperidine, 4-fluoro-2-methyl-" is part of a broader interest in fluorinated piperidines, its isomers and derivatives are actively being synthesized and studied to understand fundamental principles of molecular design. The development of synthetic routes to access specific stereoisomers, such as (2S,4S)-4-fluoro-2-methylpiperidine hydrochloride, highlights the importance of this scaffold in creating stereochemically defined molecules for further investigation. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

4-fluoro-2-methylpiperidine |

InChI |

InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3 |

InChI Key |

YKJGQFJFDSSLBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Methylpiperidine and Analogous Fluorinated Methylpiperidines

Direct Synthesis Strategies for Fluorinated Piperidines

Direct approaches to fluorinated piperidines are highly sought after for their efficiency. The most prominent methods include the catalytic hydrogenation of readily available fluoropyridine precursors and, to a lesser extent, the direct fluorination of piperidine (B6355638) derivatives. These strategies aim to construct the saturated, fluorinated heterocyclic core in a single key step.

Catalytic Hydrogenation of Substituted Fluoropyridines

Catalytic hydrogenation of substituted fluoropyridines stands as a powerful and atom-economical method for accessing the corresponding fluorinated piperidines. acs.orgnih.gov This approach leverages the wide availability of fluoropyridine building blocks. A key challenge in this transformation is preventing the competitive hydrodefluorination pathway, which leads to the undesired non-fluorinated piperidine byproducts. acs.org The choice of catalyst—typically based on rhodium or palladium—is crucial for achieving high yields and selectivities. nih.gov The hydrogenation process is generally highly cis-selective, yielding products where the substituents and the newly added hydrogen atoms are on the same face of the piperidine ring. nih.govnih.gov

Rhodium catalysts have proven effective for the dearomatization-hydrogenation (DAH) of fluoropyridines, enabling the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. nih.gov This one-pot process involves a rhodium-catalyzed dearomatization event followed by the complete saturation of the ring intermediates through hydrogenation. nih.gov For the synthesis of a compound like 4-fluoro-2-methylpiperidine from 4-fluoro-2-methylpyridine (B1303070), this methodology is expected to produce the cis-isomer, where the methyl group and the hydrogen atom at C-4 (relative to the fluorine) are on the same side of the ring.

These processes often utilize rhodium-carbene catalysts in the presence of a boron reagent like pinacol borane (HBpin) and a hydrogen atmosphere. nih.gov The reaction conditions are typically mild, though they require careful optimization to suppress catalyst poisoning and hydrodefluorination. nih.govrsc.org

Table 1: Representative Rhodium-Catalyzed Hydrogenation of a Fluoropyridine Analog

| Substrate | Catalyst System | Pressure (H₂) | Temp. | Time | Product | Yield | Diastereomeric Ratio (d.r.) |

| 3-Fluoropyridine | Rh-carbene / HBpin | 50 bar | 25 °C | 24 h | cis-3-Fluoropiperidine | >99% | >99:1 |

Data derived from analogous syntheses reported in the literature. nih.gov

Palladium-catalyzed hydrogenation offers a robust and often more practical alternative to rhodium-based systems for the synthesis of fluorinated piperidines. acs.orgnih.gov Using common heterogeneous catalysts like palladium on carbon (Pd/C), this method facilitates the transformation of abundant and inexpensive fluoropyridines into the desired saturated heterocycles. acs.org A key advantage of palladium catalysis is its demonstrated tolerance for air and moisture, which simplifies the experimental setup. acs.org

This protocol has been shown to be effective for substrates that are challenging for rhodium catalysts and can chemoselectively reduce the fluoropyridine ring in the presence of other aromatic systems, such as benzene (B151609) rings. acs.orgnih.gov The reaction typically proceeds with high cis-selectivity. For a substrate like 4-fluoro-2-methylpyridine, palladium-catalyzed hydrogenation would be expected to yield predominantly cis-4-fluoro-2-methylpiperidine. To handle the volatility of the resulting piperidine, products are often trapped in situ with a protecting group like benzyloxycarbonyl (Cbz). acs.org

Table 2: Palladium-Catalyzed Hydrogenation of an Analogous Fluoropyridine

| Substrate | Catalyst | Pressure (H₂) | Temp. | Time | Product (Protected) | Yield | Diastereomeric Ratio (d.r.) |

| 3-Fluoro-2-phenylpyridine | 10% Pd/C | 50 bar | 80 °C | 24 h | Cbz-protected cis-3-fluoro-2-phenylpiperidine | 85% | 96:4 |

Data derived from analogous syntheses reported in the literature. acs.org

While catalytic hydrogenation is a powerful tool, its substrate scope has limitations. Rhodium-catalyzed systems can be sensitive to certain functional groups, and substrates with hydroxy, aryl, ester, and amide functionalities may not be suitable under all conditions. nih.gov Palladium-based systems often exhibit a broader substrate tolerance. For instance, palladium catalysis has been successfully applied to fluoropyridines bearing ester and amide groups, as well as aryl substituents, providing access to fluorinated analogues of medicinally relevant compounds like Methylphenidate. acs.org

However, both methods can be challenged by steric hindrance near the pyridine (B92270) nitrogen, which can impede catalyst coordination. Furthermore, the electronic nature of substituents on the pyridine ring can influence reactivity; electron-withdrawing groups can sometimes accelerate the reaction, while certain electron-donating groups may slow it down. A significant limitation remains the inherent tendency for hydrodefluorination, which can reduce the yield of the desired fluorinated product. acs.org

Nucleophilic Fluorination Approaches for Piperidine Precursors

Nucleophilic fluorination provides an alternative route to fluorinated piperidines by introducing the fluorine atom onto a pre-formed piperidine ring or a precursor that cyclizes. nih.gov This strategy typically involves the displacement of a suitable leaving group (e.g., hydroxyl, chloro, or bromo) at the C-4 position of a 2-methylpiperidine (B94953) derivative with a fluoride ion source.

Common reagents for nucleophilic fluorination include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used under phase-transfer conditions. evitachem.com For instance, the reaction of 4-chloro-1,2-dimethylpiperidine with anhydrous KF in a polar aprotic solvent like dimethylformamide (DMF) can yield 4-fluoro-1,2-dimethylpiperidine via a halogen-exchange (Halex) reaction. evitachem.com

A more recent development is the use of reagent systems like DMPU/HF (a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride). nih.gov This reagent has been successfully employed in the diastereoselective synthesis of 4-fluoropiperidines through a fluoro-Prins cyclization reaction, offering higher yields and better selectivity compared to classical reagents like pyridine/HF. nih.govresearchgate.net This approach involves reacting a homoallylic amine with an aldehyde in the presence of DMPU/HF to construct the 4-fluoropiperidine ring. nih.gov

Table 3: Nucleophilic Fluorination via Fluoro-Prins Cyclization for a Substituted Piperidine

| Homoallylic Amine | Aldehyde | Fluorinating Reagent | Temp. | Product | Yield | Diastereomeric Ratio (cis:trans) |

| N-tosyl-pent-4-en-1-amine | Benzaldehyde | DMPU/HF | 55 °C | cis-4-fluoro-2-phenyl-1-tosylpiperidine | 90% | 94:6 |

Data derived from analogous syntheses reported in the literature. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich piperidine precursor, such as an enamine or an enolate, with an electrophilic fluorine source ("F+"). nih.govwikipedia.org This method requires the careful preparation of a pre-functionalized piperidine substrate. nih.gov

For the synthesis of 4-fluoro-2-methylpiperidine, a potential strategy would involve the generation of an enolate from N-protected 2-methylpiperidin-4-one. This enolate could then be trapped with an electrophilic fluorinating agent. The most common and effective reagents for this purpose are N-F compounds, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. scientificupdate.commdpi.com The reaction of a silyl enol ether derived from N-Boc-2-methylpiperidin-4-one with Selectfluor® would be a plausible route to introduce the fluorine atom at the C-4 position. scientificupdate.com The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the substrate.

Ring Construction Methods for Piperidine Derivatives with Fluoro and Methyl Substituents

The synthesis of piperidine rings bearing both fluoro and methyl substituents, such as in 4-fluoro-2-methylpiperidine, involves sophisticated chemical strategies that construct the heterocyclic core. These methods can be broadly categorized into intramolecular cyclizations, where a single molecule folds to form the ring, and intermolecular reactions, where two or more molecules combine.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a pre-assembled linear substrate undergoes ring closure. This approach offers excellent control over regiochemistry and stereochemistry, which is crucial for synthesizing specifically substituted piperidines.

Radical cyclizations offer a versatile method for C-N bond formation under mild conditions. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then attacks a suitable acceptor within the same molecule to form the piperidine ring.

One approach involves the cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov This method is effective for producing various piperidines, although it can sometimes be accompanied by the formation of linear alkene by-products due to competitive 1,5-hydrogen atom transfer (HAT). nih.gov Another strategy employs copper catalysis to activate N-F bonds, generating an N-radical that initiates a 1,6-hydrogen atom transfer, leading to the formation of the piperidine ring. nih.gov

A notable development is the enantioselective δ C-H cyanation of acyclic amines, which utilizes a chiral copper catalyst. nih.gov This process intercepts an N-centered radical relay to form δ-amino nitriles, which are precursors that can be cyclized to yield enantioenriched chiral piperidines. nih.gov This method represents a powerful (5+1) synthetic disconnection for accessing these important heterocyclic structures. nih.gov

| Method | Catalyst/Reagent | Precursor | Key Features |

| Cobalt-Catalyzed Cyclization | Cobalt(II) | Linear amino-aldehydes | Good yields, potential for linear alkene by-product. nih.gov |

| Copper-Catalyzed C-H Amination | Copper Catalyst | Linear amines with N-F group | Proceeds via 1,6-hydrogen atom transfer. nih.gov |

| Enantioselective C-H Cyanation | Chiral Copper Catalyst | Acyclic amines | Forms chiral δ-amino nitriles which cyclize to piperidines. nih.gov |

The cyclization of substrates containing both an amine and an alkene is a common and effective route to piperidine derivatives. These reactions are often catalyzed by transition metals, which facilitate the key bond-forming steps.

Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes. nih.gov This method allows for the difunctionalization of the double bond while simultaneously forming the N-heterocycle. nih.gov Palladium catalysts have also been developed for enantioselective versions of this type of amination, employing novel pyridine-oxazoline ligands. nih.gov

The aza-Heck cyclization is another powerful tool, particularly the enantioselective intramolecular 6-exo variant using alkenylcarbamates. nih.gov A key advantage of this reaction is its redox-neutral conditions, making it suitable for a wide range of substrates that might be sensitive to oxidation. nih.gov

| Method | Catalyst | Precursor | Key Features |

| Oxidative Amination | Gold(I) complex | Amino-alkenes | Simultaneous N-heterocycle formation and difunctionalization of the alkene. nih.gov |

| Enantioselective Amination | Palladium complex with pyridine-oxazoline ligand | Amino-alkenes | Provides enantioselective access to substituted piperidines. nih.gov |

| aza-Heck Cyclization | Palladium complex with P-O ligand | Alkenylcarbamates | Redox-neutral conditions, high selectivity. nih.gov |

Reductive hydroamination provides a direct method for synthesizing piperidines from unsaturated amines. These reactions proceed through the formation of an iminium ion intermediate, which is then reduced to form the saturated heterocycle.

One such method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov The reaction is initiated by acid-mediated alkyne functionalization, leading to an enamine that generates an iminium ion, which is subsequently reduced to form the piperidine. nih.gov More recently, a metal-free, Lewis acid-mediated 6-endo-dig reductive hydroamination cascade of enynyl amines has been developed. acs.orgacs.org This strategy, using reagents like TMSOTf, allows for the stereoselective synthesis of piperidines bearing hydrophobic chains. acs.orgacs.org The reaction is amenable to gram-scale synthesis, demonstrating its practical utility. acs.org

| Method | Catalyst/Reagent | Precursor | Key Features |

| Alkyne Hydroamination | Acid-mediated | Amino-alkynes | Proceeds via enamine and iminium ion intermediates. nih.gov |

| Enynyl Amine Cascade | TMSOTf (Lewis Acid) | Enynyl amines | Metal-free, stereoselective, suitable for complex natural product synthesis. acs.orgacs.org |

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular strategies construct the piperidine ring by combining two or more separate molecular fragments. These methods, particularly cycloadditions, are highly efficient for rapidly building molecular complexity.

[4+2] and [3+3] annulations are powerful cycloaddition strategies for piperidine synthesis. In a [4+2] annulation, a four-atom component reacts with a two-atom component, while a [3+3] annulation involves the combination of two three-atom fragments.

A significant advancement in synthesizing fluorinated piperidines is the palladium-catalyzed [4+2] annulation. nih.gov This strategy provides a modular route to 3-fluoropiperidines using readily available α-fluoro-β-ketoester starting materials. nih.gov The method is valued for its ability to rapidly construct the fluorinated piperidine core with rich functionality, allowing for further chemical modifications. nih.gov Phosphine-catalyzed [4+2] annulations of imines with allenes also furnish a range of functionalized piperidines with high stereoselectivity. nih.gov Similarly, δ-sulfonamido-substituted enones can serve as four-atom synthons in phosphine-catalyzed [4+2] reactions with 1,1-dicyanoalkenes to produce piperidine derivatives in high yields and good diastereoselectivities. acs.org

The formal [3+3] cycloaddition of aziridines with a trimethylenemethane (TMM) equivalent offers an expedient route to enantiopure piperidines. acs.org This method is particularly advantageous as the chiral aziridine precursors are readily available from amino acids. acs.org While the one-pot reaction using a Pd-TMM reagent can sometimes result in low conversions, a stepwise approach involving a Grignard addition followed by a cyclization reaction has been developed to improve flexibility and efficiency. acs.org

| Annulation Type | Catalyst | Reactants | Key Features & Products |

| [4+2] Annulation | Palladium | α-fluoro-β-ketoesters and dienyl acetates | Modular route to functionalized 3-fluoropiperidines. nih.gov |

| [4+2] Annulation | Chiral Phosphepine | Imines and allenes | Highly enantioselective synthesis of functionalized piperidines. nih.gov |

| [4+2] Annulation | PBu₃ (Phosphine) | δ-sulfonamido-substituted enones and 1,1-dicyanoalkenes | High yields and good diastereoselectivity. acs.org |

| [3+3] Annulation | Palladium (for TMM generation) | Aziridines and TMM equivalent | Provides enantiopure piperidines from chiral amino acid precursors. acs.org |

Multi-Component Reactions for Piperidine Scaffold Formation

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. taylorfrancis.com This approach is prized in organic synthesis for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov For the synthesis of highly functionalized piperidine scaffolds, MCRs offer a convergent and powerful route. taylorfrancis.com

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a compound with two activated methylene groups, such as a 1,3-dicarbonyl compound. For instance, a one-pot, three-component transformation can be achieved between aromatic aldehydes, amines, and acetoacetic esters to yield polysubstituted piperidines. taylorfrancis.com While direct MCRs for the synthesis of 4-fluoro-2-methylpiperidine are not extensively documented, the principles can be applied using fluorinated or methylated building blocks. The versatility of MCRs allows for the potential incorporation of fluorine by using fluorinated aldehydes or amines as one of the core components.

| Reaction Type | Components | Catalyst Example | Key Feature |

| Three-Component Condensation | Aromatic Aldehyde, Amine, Acetoacetic Ester | ZrOCl₂·8H₂O | Aqua-compatible, one-pot synthesis of functionalized piperidines. taylorfrancis.com |

| Diastereoselective Synthesis | Aldehyde, Amine, Dicarbonyl Compound | Wet Picric Acid | Can achieve high syn-diastereoselectivity in the formation of the piperidine ring. taylorfrancis.com |

Reductive Amination Protocols for Substituted Piperidines

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely used in the synthesis of substituted piperidines. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comharvard.edu This method avoids the overalkylation often encountered with direct amine alkylation. masterorganicchemistry.com

A particularly effective variant for constructing the piperidine ring is the double reductive amination (DRA) of a dicarbonyl compound. thieme-connect.com This strategy has been employed in the stereocontrolled synthesis of fluorinated piperidine derivatives. The process typically starts with the oxidative cleavage of a cyclic olefin to produce a dialdehyde intermediate. This dicarbonyl compound is then cyclized in the presence of an amine (the nitrogen source) and a reducing agent to form the piperidine ring. thieme-connect.comresearchgate.net

Key reducing agents are chosen for their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN): Stable at acidic pH, it selectively reduces iminium ions over ketones or aldehydes. harvard.educommonorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). masterorganicchemistry.comcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting carbonyls, it is typically added after the imine has fully formed. commonorganicchemistry.com

A practical application of this methodology is seen in the synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, which utilizes a one-pot debenzylation and reductive amination protocol as a key step to introduce the N-methyl group. acs.org

Mannich Reactions in Fluoropiperidine Synthesis

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by reacting a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comacademicjournals.org The product, known as a Mannich base, is a β-amino-carbonyl compound. nih.gov This reaction is a powerful tool for introducing an aminomethyl group and is fundamental in the synthesis of various pharmaceuticals and natural products. academicjournals.orgnih.gov

In the context of fluoropiperidine synthesis, the Mannich reaction can be used to construct the heterocyclic ring or to functionalize a pre-existing piperidine core. The nitro-Mannich (aza-Henry) reaction, which uses a nitroalkane as the active hydrogen component, is a versatile variant for creating β-nitroamines, which are valuable precursors to other functional groups. researchgate.net Research has shown the utility of Mannich reactions in the synthesis of complex molecules containing a 4-fluoropiperidine moiety. In some of these structures, X-ray crystallography has confirmed that the fluorine atom on the piperidine ring adopts an axial position. researchgate.net The reaction's ability to form both C-C and C-N bonds in a single transformation makes it a highly efficient synthetic process. academicjournals.org

| Reaction | Components | Intermediate | Product |

| Mannich Reaction | Active Hydrogen Compound, Aldehyde, Amine | Iminium Ion | β-Amino-carbonyl (Mannich Base) nih.gov |

| Nitro-Mannich (Aza-Henry) | Nitroalkane, Imine | - | β-Nitroamine researchgate.net |

Stereocontrolled Synthesis of Fluorinated Methylpiperidines

Achieving stereocontrol is a critical challenge in the synthesis of substituted piperidines like 4-fluoro-2-methylpiperidine, as the spatial arrangement of the substituents dramatically influences the molecule's properties and biological function. nih.gov Methodologies that can precisely control the relative (diastereoselective) and absolute (enantioselective) stereochemistry are therefore of high value.

Diastereoselective Synthesis Methodologies

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. For fluorinated methylpiperidines, this primarily concerns the relative orientation of the fluorine and methyl groups (cis or trans).

A highly effective modern strategy is the dearomatization-hydrogenation (DAH) of substituted fluoropyridine precursors. nih.gov This one-pot process, often catalyzed by rhodium complexes, can generate all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity (d.r. >99:1). nih.gov This method represents a significant advance over traditional routes that often require multi-step syntheses using substrates with pre-defined stereochemistry. nih.gov

Another powerful strategy involves the hydrogenation of substituted pyridines, which typically leads to the cis-diastereomer. rsc.org Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereomer. This approach leverages thermodynamic control to invert the stereochemistry at the carbon adjacent to the nitrogen or another activating group. rsc.org

| Methodology | Catalyst/Reagent | Typical Outcome | Reference |

| Dearomatization-Hydrogenation (DAH) | Rhodium Catalyst / Pinacol Borane | all-cis products | nih.gov |

| Heterogeneous Hydrogenation | Pd(OH)₂/C with HCl | cis-selective reduction | nih.govacs.org |

| Hydrogenation followed by Epimerization | 1. H₂, PtO₂ 2. Base (e.g., NaOMe) | 1. cis-isomer 2. trans-isomer | rsc.org |

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is paramount in drug development, as different enantiomers can have vastly different biological activities.

One successful approach is the asymmetric hydrogenation of a prochiral tetrasubstituted fluoroalkene intermediate. For the synthesis of cis-4-amino-3-fluoro-1-methylpiperidine, a highly efficient process was developed using a chiral rhodium catalyst system (Rh(NBD)₂(BF₄) with the Walphos 003 ligand). This reaction achieved excellent regioselectivity, chemoselectivity, and enantioselectivity, yielding the final product with an enantiomeric excess (>99% ee). acs.org

An alternative strategy employs chiral auxiliaries. An oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, where the existing stereocenter on the auxiliary directs the approach of hydrogen. Subsequent removal of the chiral auxiliary reveals the enantioenriched fluorinated piperidine. This method has been used to produce enantioenriched piperidines with a 95:5 enantiomeric ratio. nih.govacs.org Organocatalysis also presents a viable route, such as using a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael reaction to form fluorinated piperidine-like structures. nih.gov

Control over Axial/Equatorial Fluorine Configuration in Piperidine Rings

The conformational preference of substituents on a piperidine ring is a key determinant of its shape and interaction with biological targets. In saturated six-membered rings, substituents typically favor the more sterically spacious equatorial position. However, for fluorinated piperidines, a notable exception arises: the fluorine atom often preferentially adopts the axial position. researchgate.netresearchgate.net

This "axial fluorine preference" is particularly pronounced when the piperidine nitrogen is protonated (as an ammonium (B1175870) salt). The phenomenon is attributed to stabilizing electronic interactions, including:

Charge-Dipole Interactions: A favorable electrostatic attraction between the positively charged nitrogen (N⁺-H) and the partial negative charge of the axially oriented C-F dipole. scientificupdate.comnih.gov

Hyperconjugation: Delocalization of electron density from an adjacent C-H sigma bond into the C-F anti-bonding orbital (σCH → σ*CF). researchgate.netnih.gov

The choice of N-protecting group and the solvent polarity can also significantly influence this conformational equilibrium. nih.gov Computational studies and NMR analysis, particularly the measurement of ³J(F,H) coupling constants, are used to determine the preferred conformation. Large coupling constants are indicative of an axial fluorine, while smaller values suggest an equatorial orientation. nih.govnih.gov This control over fluorine's spatial orientation is not merely academic; it has been shown to modulate the pKa of the piperidine nitrogen. For example, the axial isomer of a kinesin spindle protein (KSP) inhibitor was found to be more basic (pKa 7.6) than its equatorial counterpart (pKa 6.6) and was ultimately selected for clinical development. nih.govscientificupdate.com

| Compound Type | Observed Preference | Underlying Reason(s) | Reference |

| 3-Fluoropiperidine HCl Salt | Axial | Charge-dipole (C-F…HN⁺) interaction, hyperconjugation | scientificupdate.comnih.gov |

| all-cis-3,5-Difluoropiperidine HCl Salt | Diaxial | Additive stabilizing electronic effects | nih.govnih.gov |

| cis-3-Fluoro-5-methylpiperidine | Equatorial | Steric interactions may override electronic preference | nih.gov |

| N-TFA-cis-3,5-difluoropiperidine | Axial | Solvent polarity and electronic effects stabilize the axial conformer | nih.gov |

Emerging Synthetic Routes and Catalyst Development

Transition Metal-Catalyzed Processes (e.g., Nickel, Gold, Cobalt)

Transition metals are pivotal in modern organic synthesis, providing powerful tools for constructing complex molecular architectures. nih.gov Catalysts based on nickel, gold, and cobalt have recently emerged as effective options for synthesizing fluorinated piperidines and related N-heterocycles.

Nickel Catalysis: Nickel catalysts have proven versatile in forming C-C and C-N bonds necessary for piperidine ring synthesis. A notable example is the use of a nickel silicide catalyst for the diastereoselective cis-hydrogenation of substituted pyridines, which serves as a direct route to the piperidine core. Another approach involves the nickel-catalyzed [4+2] cycloaddition of alkynes and azetidinones, which has been successfully applied to the enantioselective total synthesis of indolizidine alkaloids, demonstrating its utility in constructing piperidinone intermediates. researchgate.net Furthermore, nickel-hydride catalyzed hydroalkylation of fluoroalkenes provides a method for creating fluorinated motifs with adjacent chiral centers, a key structural feature in many complex fluoropiperidine analogs.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

| Nickel Silicide | Pyridine Hydrogenation | Multi-substituted pyridines | cis-Piperidines | Heterogeneous, stable, reusable |

| Ni-catalyst | [4+2] Cycloaddition | Alkynes, Azetidinones | Piperidinones | Enantioselective, divergent intermediate |

| Nickel-Hydride | Hydroalkylation | Fluoroalkenes, Alkyl halides | Fluorinated motifs with vicinal stereocenters | Directing-group-free, high stereoselectivity |

Gold Catalysis: Gold catalysis offers mild and efficient pathways for constructing heterocyclic systems. Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. This method involves the difunctionalization of a double bond with simultaneous N-heterocycle formation. Additionally, gold(I)-catalyzed cascade cyclization of nitrogen-tethered vinylidenecyclopropanes has been developed to synthesize piperidine skeletons, among other heterocycles. nih.gov The reaction pathway and resulting product are dependent on the length of the carbon chain connecting the nucleophile and the vinylidenecyclopropane moiety. nih.gov These gold-catalyzed reactions represent a versatile approach for accessing diverse structural motifs under mild conditions. rsc.org

Cobalt Catalysis: Cobalt catalysts are gaining attention for their utility in fluorination reactions. Cobalt complexes have been successfully employed in the catalytic hydrofluorination of unactivated olefins with exclusive Markovnikov selectivity and broad functional group tolerance. Mechanistic studies suggest the involvement of a radical intermediate in this transformation. Another significant development is the use of cobalt complexes for nucleophilic fluorination. acs.org Studies have shown that cobalt catalysts can facilitate the fluorination of various substrates, with the reaction mechanism involving the formation of a cobalt fluoride species that reacts via nucleophilic attack. acs.org These methods provide a direct route for introducing fluorine into molecules that can be precursors to or part of the final fluorinated piperidine structure.

| Metal | Catalyst Type | Reaction | Relevance to Fluoropiperidine Synthesis | Reference |

| Nickel | Nickel Silicide | Hydrogenation | Direct synthesis of piperidine core from pyridines | acs.org |

| Gold | Gold(I) Complex | Oxidative Amination | Formation of substituted piperidines from alkenes | acs.org |

| Gold | Gold(I) Complex | Cascade Cyclization | Synthesis of piperidine skeletons | nih.gov |

| Cobalt | Cobalt Complex | Hydrofluorination | Introduction of fluorine to olefinic precursors | unibo.it |

| Cobalt | Cobalt Complex | Nucleophilic Fluorination | Direct fluorination of substrates | acs.org |

Non-Metal Catalysis in Piperidine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules. mdpi.comnih.gov This approach has been successfully applied to the stereoselective synthesis of piperidines.

Various organocatalysts, including amino-hydroquinine, chiral N-heterocyclic carbene (NHC) catalysts, and boron complexes, have been developed for this purpose. These catalysts can activate substrates through different modes, such as enamine or iminium ion formation, enabling highly stereoselective transformations. For instance, a hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. mdpi.com This system uses a transaminase to generate a reactive intermediate that then undergoes a complexity-building Mannich reaction, catalyzed by an organocatalyst. mdpi.com

Another strategy involves the combination of chiral anion phase-transfer catalysis and enamine catalysis for the asymmetric fluorination of carbonyl compounds, which can serve as key intermediates in the synthesis of fluorinated heterocycles. nih.gov The synergistic action of two different organocatalysts can also be employed to achieve transformations that are not possible with a single catalyst. nih.gov These non-metal-catalyzed methods provide environmentally benign and efficient routes to chiral piperidine derivatives.

| Catalysis Type | Catalyst Example | Reaction | Product | Key Features |

| Organocatalysis | Chiral NHC-catalyst | Stereoselective Cyclization | Chiral Piperidines | Metal-free, high stereoselectivity |

| Bio-Organocatalysis | Transaminase / Proline derivative | Cascade Mannich Reaction | 2-Substituted Piperidines | Hybrid catalytic system |

| Synergistic Catalysis | Chiral Phosphoric Acid / Primary Amine | Asymmetric Fluorination | α-Fluorinated Carbonyls | Cooperative activation |

Continuous Flow Chemistry Applications in Fluoropiperidine Synthesis

Continuous flow chemistry is emerging as a transformative technology in chemical synthesis and manufacturing, offering significant advantages over traditional batch processing, such as enhanced safety, better process control, and scalability. acs.org This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs), including fluorinated N-heterocycles. acs.orgrsc.org

The application of continuous flow technology allows for the safe handling of hazardous reagents and reactions that are difficult to control in batch mode. For instance, reactions involving highly exothermic processes or unstable intermediates can be managed effectively in microreactors or tubular reactors due to superior heat and mass transfer. acs.org Automated and scalable continuous-flow routes have been developed for the rapid introduction of trifluoromethyl groups onto a variety of heterocycles. acs.org These processes often occur under mild conditions with high yields and can tolerate a broad range of functional groups. rsc.org

While specific examples detailing the complete synthesis of 4-fluoro-2-methylpiperidine in a continuous flow system are not yet widely reported, the principles and demonstrated applications for analogous fluorinated and N-heterocyclic compounds strongly suggest its feasibility and potential benefits. The synthesis of fluorinated building blocks and their subsequent cyclization into piperidine rings are steps that could be readily adapted to flow processes, potentially leading to more efficient, safer, and scalable manufacturing routes. rsc.org

Chemical Reactivity and Transformations of 4 Fluoro 2 Methylpiperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as alkylation, oxidation, and its use in protecting group strategies.

N-Alkylation and Quaternization Reactions

The nitrogen atom of 4-fluoro-2-methylpiperidine can readily undergo N-alkylation with various electrophiles. Standard conditions typically involve reacting the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). nih.gov The choice of alkylating agent can range from simple alkyl halides, such as methyl iodide, to more complex structures. cdnsciencepub.com

Quaternization occurs when the resulting tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt. cdnsciencepub.com This is often achieved by using an excess of the alkylating agent. cdnsciencepub.com The stereochemistry of quaternization is influenced by the steric bulk of both the piperidine substituents and the incoming alkylating agent. For N-alkylation of piperidines with bulky substituents, the incoming electrophile generally approaches from the less sterically hindered equatorial position to avoid steric clash. cdnsciencepub.com In the case of 4-fluoro-2-methylpiperidine, the 2-methyl group would sterically hinder axial attack, thus favoring equatorial alkylation.

| Reaction | Reagents & Conditions | Product Type | Ref |

| N-Alkylation | Alkyl halide (e.g., 3-bromo-1-fluoropropane), K₂CO₃, room temperature | N-Alkyl-4-fluoro-2-methylpiperidine | nih.gov |

| Quaternization | Excess alkyl halide (e.g., Methyl Iodide), Acetonitrile, room temp. | N,N-Dialkyl-4-fluoro-2-methylpiperidinium salt | cdnsciencepub.com |

| Quaternization | α-Bromoacetophenone, Acetonitrile, room temp., 1 week | N-Phenacyl-N-methyl-4-fluoro-2-methylpiperidinium bromide | cdnsciencepub.com |

N-Oxidation Reactions

The nucleophilic nitrogen of 4-fluoro-2-methylpiperidine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents, such as peroxides or peroxy acids. A well-established method for the N-oxidation of substituted piperidines involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as sodium tungstate (B81510) (Na₂WO₄). orgsyn.org The reaction is generally performed in an aqueous medium at controlled temperatures to prevent over-oxidation or decomposition of the resulting nitrone. orgsyn.org The presence of the electron-withdrawing fluorine atom at the C4 position may slightly decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions compared to an unsubstituted piperidine.

The reaction proceeds via the formation of a cyclic nitrone. For 2-methylpiperidine (B94953), the oxidation yields 6-methyl-2,3,4,5-tetrahydropyridine (B6598271) 1-oxide as the major product. orgsyn.org

| Substrate | Reagents & Conditions | Product | Ref |

| 2-Methylpiperidine | 30% H₂O₂, Sodium tungstate dihydrate, H₂O, 0-20°C | 6-Methyl-2,3,4,5-tetrahydropyridine 1-oxide | orgsyn.org |

| 4-Picoline-2-carboxylic acid ethyl ester | Hydrogen peroxide, Phospho-molybdic acid | 4-Picoline-2-carboxylic acid ethyl ester N-oxide | google.com |

Deprotection Strategies (e.g., Fmoc removal)

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. Common nitrogen protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The removal of these groups from a protected 4-fluoro-2-methylpiperidine derivative is a critical step. The Boc group is acid-labile and is typically removed under acidic conditions. smolecule.com A standard method involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jkchemical.com Alternatively, hydrogen chloride (HCl) in a solvent like dioxane or methanol (B129727) can be employed. vulcanchem.com More recently, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) have been shown to be effective for thermolytic deprotection of N-Boc compounds, sometimes accelerated by microwave irradiation. researchgate.net

The Fmoc group, conversely, is base-labile. While 4-fluoro-2-methylpiperidine itself could theoretically act as a base for Fmoc removal, the context of this section is the deprotection of an N-Fmoc protected 4-fluoro-2-methylpiperidine. This would be achieved by treatment with a stronger, non-nucleophilic base or a different amine base like piperidine itself. iris-biotech.depublish.csiro.au

| Protecting Group | Reagents & Conditions | Cleavage Mechanism | Ref |

| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Acidolysis | jkchemical.com |

| Boc | HCl in Dioxane | Acidolysis | vulcanchem.com |

| Boc | Hexafluoroisopropanol (HFIP), Heat (conventional or microwave) | Thermolytic Acidolysis | researchgate.net |

Transformations at the Carbon Backbone

The reactivity of the carbon framework of 4-fluoro-2-methylpiperidine is significantly influenced by the electronic effects of the fluorine substituent and the steric and electronic influence of the methyl group.

Fluorine-Directed Reactivity and Selectivity

The presence of a fluorine atom on the piperidine ring has profound stereoelectronic effects that can dictate the molecule's conformation and, consequently, its reactivity. nih.govd-nb.info In substituted piperidines, there is a notable preference for the fluorine atom to occupy an axial position, particularly when the nitrogen is protonated or quaternized. researchgate.net This preference is attributed to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F) and favorable electrostatic interactions between the partial negative charge on the fluorine and the positive charge on the nitrogen (F···N⁺). nih.govresearchgate.net

This conformational locking has significant implications for selectivity. For a cis-4-fluoro-2-methylpiperidine, the fluorine atom would preferentially adopt an axial position. This would force the 2-methyl group into an equatorial orientation to minimize steric strain. Any subsequent reaction on the piperidine ring would proceed on this conformationally biased template, leading to high diastereoselectivity. For instance, an electrophilic attack at a position on the ring would be directed by the steric accessibility of the C-H bonds in this fixed conformation. The solvent polarity can also play a crucial role, with more polar solvents often enhancing the preference for the more polar axial-fluoro conformer. d-nb.inforesearchgate.net

| Compound System | Key Conformational Influence | Observed Preference | Implication | Ref |

| Fluorinated Piperidinium Salts | Hyperconjugation (σC-H → σ*C-F), Charge-dipole interaction (F···N⁺) | Fluorine tends to be axial | High diastereoselectivity in subsequent reactions | nih.govresearchgate.net |

| cis-3-Fluoro-4-methylpiperidine | Interplay of steric (methyl) and electronic (fluoro) effects | Axial fluorine preference observed | Predictable reaction trajectories on a rigid scaffold | researchgate.net |

| N-Boc-3,5-difluoropiperidine | Solvent Polarity | Equatorial-F in CHCl₃, Axial-F in DMSO | Conformational equilibrium can be tuned by solvent choice | d-nb.info |

Modifications at the Methyl Substituent

Functionalization of the C2 position of the piperidine ring, including the methyl substituent, presents a unique challenge. The C2 carbon is electronically activated by the adjacent nitrogen atom, which can stabilize a positive charge buildup during certain reactions. nih.govnsf.gov However, this position is also sterically hindered.

Direct C-H functionalization at the C2 position has been achieved using rhodium-catalyzed carbene insertion reactions. nih.gov The choice of the nitrogen protecting group (e.g., Boc vs. Bs) and the specific rhodium catalyst can control the site selectivity between the C2 and C4 positions. nih.govnsf.gov

Another strategy involves the oxidation of the C2 position. Anodic α-methoxylation of an N-formylpiperidine can generate a stable precursor to an N-acyliminium ion. nih.govresearchgate.net This electrophilic intermediate can then be attacked by various nucleophiles to install a new substituent at the C2 position. Furthermore, strong oxidizing agents like ruthenium tetroxide (RuO₄) have been used to oxidize N-protected piperidines at the C2-position to form the corresponding lactam (piperidin-2-one). researchgate.net While these methods target the C2-carbon directly, subsequent transformations could potentially modify the attached methyl group.

| Reaction Type | Reagents & Conditions | Target Position | Key Intermediate/Strategy | Ref |

| C-H Insertion | Aryldiazoacetate, Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) | C2-H | Rhodium-carbene | nih.govnsf.gov |

| Anodic Oxidation | Electrolysis in Methanol (for N-formylpiperidine) | C2-H | N-Acyliminium ion | nih.govresearchgate.net |

| Oxidation to Lactam | Ruthenium tetroxide (RuO₄) | C2-H | Direct oxidation | researchgate.net |

Oxidation and Reduction Reactions of the Piperidine Ring

The chemical behavior of the 4-fluoro-2-methylpiperidine ring under oxidative and reductive conditions is governed by the saturated heterocyclic amine structure. The presence of the fluorine atom and the methyl group can influence the reactivity and regioselectivity of these transformations.

Oxidation Reactions

The piperidine ring, being a secondary amine, is susceptible to oxidation at both the nitrogen atom and the carbon atoms of the ring. Common oxidizing agents can transform the piperidine moiety into various products, such as N-oxides, hydroxylamines, nitrones, or imines, and in more vigorous conditions, can lead to ring cleavage.

Research into the oxidation of piperidine derivatives indicates that reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed. Oxidation typically targets the carbon atoms adjacent to the nitrogen (C2 and C6) to form an imine or a lactam (a cyclic amide) upon further oxidation. The nitrogen atom itself can also be oxidized to form an N-oxide, particularly with reagents like hydrogen peroxide or peroxy acids.

In the specific case of 4-fluoro-2-methylpiperidine, oxidation would likely be influenced by the electronic effect of the fluorine atom and the steric hindrance from the methyl group at the C2 position. Oxidation at the C6 position could lead to the formation of 4-fluoro-2-methyl-Δ⁶-tetrahydropyridine. Vigorous oxidation may result in the opening of the piperidine ring, yielding amino acids or other degradation products.

| Oxidizing Agent | Typical Reaction Conditions | Potential Product(s) | Comments |

| Potassium Permanganate (KMnO₄) | Acidic or neutral medium | Ketones, Carboxylic Acids (ring cleavage) | A strong oxidizing agent that can lead to complex product mixtures or ring opening. |

| Hydrogen Peroxide (H₂O₂) | Varies | N-oxide | Oxidation occurs at the nitrogen atom. |

| Peroxy Acids (e.g., m-CPBA) | Aprotic solvent | N-oxide, Lactam | Can oxidize the nitrogen or the α-carbon. |

| Chromium Trioxide (CrO₃) | Varies | Ketone, Lactam | A strong oxidizing agent for secondary amines. |

Reduction Reactions

The piperidine ring is a fully saturated heterocycle, and as such, the ring itself is generally resistant to reduction under standard catalytic hydrogenation or chemical reduction conditions. Reduction reactions involving piperidine derivatives typically focus on substituents attached to the ring rather than the ring itself. For instance, if the nitrogen were part of an N-oxide, it could be reduced back to the amine.

The synthesis of fluorinated piperidines often involves the reduction of a corresponding fluorinated pyridine (B92270) precursor. Catalysts such as Raney nickel, palladium on carbon, or rhodium complexes are used for this transformation, converting the aromatic pyridine ring into the saturated piperidine ring. However, once the stable 4-fluoro-2-methylpiperidine ring is formed, it does not typically undergo further reduction.

Nucleophilic Substitution Reactions on the Piperidine Ring

Nucleophilic substitution reactions on the piperidine ring of 4-fluoro-2-methylpiperidine predominantly involve the displacement of the fluorine atom at the C4 position. The carbon-fluorine bond is strong, but the carbon atom is electrophilic and can be attacked by strong nucleophiles.

The reaction is a classic example of an aliphatic nucleophilic substitution (SN) reaction. The mechanism can be either SN1 or SN2, depending on the reaction conditions and the substrate's ability to form a stable carbocation. Given that C4 is a secondary carbon, either pathway is possible, though an SN2 mechanism is often favored with strong, unhindered nucleophiles. libretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the fluorine leaving group, resulting in an inversion of stereochemistry at the C4 position. libretexts.org

A variety of nucleophiles can be used to displace the fluorine atom, leading to a diverse range of 4-substituted-2-methylpiperidine derivatives. These reactions are valuable for introducing different functional groups onto the piperidine scaffold. The reactivity can be influenced by the solvent, with polar aprotic solvents like DMF or DMSO often being used to facilitate these types of substitutions.

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Amines | Ammonia, Primary/Secondary Amines | 4-Amino-2-methylpiperidine | Nucleophilic Substitution |

| Thiols | Sodium Thiolates (e.g., NaSEt) | 4-(Alkylthio)-2-methylpiperidine | Nucleophilic Substitution |

| Alkoxides | Sodium Alkoxides (e.g., NaOMe) | 4-Alkoxy-2-methylpiperidine | Nucleophilic Substitution |

| Cyanide | Sodium Cyanide (NaCN) | 2-Methylpiperidine-4-carbonitrile | Nucleophilic Substitution |

| Azide (B81097) | Sodium Azide (NaN₃) | 4-Azido-2-methylpiperidine | Nucleophilic Substitution |

Conformational and Stereochemical Analysis of 4 Fluoro 2 Methylpiperidine

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a ubiquitous scaffold in pharmaceuticals and natural products, predominantly adopts a chair conformation to minimize torsional and steric strain. wikipedia.org

Chair Conformation and Ring Inversion Pathways

Similar to cyclohexane (B81311), the piperidine ring exists in a dynamic equilibrium between two chair conformers. wikipedia.orgyoutube.com This process, known as ring inversion or ring flipping, involves the interconversion of axial and equatorial substituents. youtube.com For 4-fluoro-2-methylpiperidine, this equilibrium means the fluorine and methyl groups can occupy either axial or equatorial positions. The transition between these chair forms proceeds through higher-energy intermediates, such as twist-boat and boat conformations. acs.org The energy barrier for ring inversion in piperidine is significantly higher than that for nitrogen inversion. wikipedia.org

Quantitative Analysis of Conformational Equilibria

The relative stability of the two chair conformers can be quantified by the difference in Gibbs free energy (ΔG°). For monosubstituted piperidines, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions. For instance, the conformational free energy difference for a methyl group in 4-methylpiperidine (B120128) strongly favors the equatorial position, with a reported –ΔG° of 1.93 ± 0.02 kcal/mol. rsc.org In the case of 4-fluoro-2-methylpiperidine, the equilibrium is more complex, being influenced by the conformational preferences of both the fluorine and methyl groups and their interactions. Computational studies and NMR spectroscopy are primary tools for determining the populations of each conformer at equilibrium. nih.govd-nb.infonih.gov For example, in cis-3-fluoro-4-methylpiperidine, both experimental and computational data show a high preference for the axial fluorine conformation. nih.govd-nb.info

Influence of Fluorine Substitution on Conformational Landscape

The introduction of a highly electronegative fluorine atom significantly alters the conformational preferences of the piperidine ring, often in ways that contradict simple steric arguments. nih.govd-nb.info

Axial vs. Equatorial Preference of Fluorine

Contrary to the general preference for equatorial substituents, fluorine in certain fluorinated piperidines shows a notable preference for the axial position. nih.govresearchgate.net This "axial-F preference" is a well-documented phenomenon. nih.govd-nb.info For instance, in protonated 3-fluoropiperidine, the axial conformer is overwhelmingly favored. ethz.chacs.org In the specific case of cis-3-fluoro-4-methylpiperidine, a related compound, both computational and experimental studies have demonstrated a strong preference for the axial orientation of the fluorine atom across different N-substituted analogues (TFA, HCl, and NH). nih.govd-nb.inforesearchgate.net This preference is influenced by the steric bulk of the adjacent methyl group. nih.govd-nb.info While direct quantitative data for 4-fluoro-2-methylpiperidine is less common in the provided search results, the principles observed in closely related structures suggest a complex interplay of factors determining the F-axial/F-equatorial equilibrium.

Role of Steric and Electronic Interactions

The conformational landscape is shaped by a balance of steric and electronic effects.

Electronic Interactions: The high electronegativity of fluorine creates a strong C-F bond dipole. Electrostatic interactions, such as charge-dipole and dipole-dipole interactions, become significant. nih.govresearchgate.net In protonated piperidines, a stabilizing charge-dipole interaction between the axial C-F bond and the N-H+ group is a major driving force for the axial preference of fluorine. d-nb.infoacs.orgnih.gov

Anomeric and Hyperconjugative Effects

Beyond classical steric and electrostatic effects, more subtle stereoelectronic interactions play a crucial role.

Anomeric Effect: While classically described for heteroatoms adjacent to an endocyclic heteroatom, a generalized anomeric effect can be invoked. This involves the delocalization of electron density from a nitrogen lone pair into the antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom). beilstein-journals.orgrsc.orgresearchgate.net In the context of 4-fluoro-2-methylpiperidine, this effect is less direct than in 2-fluoropiperidine. However, related hyperconjugative interactions are key.

Hyperconjugative Effects: A significant stabilizing factor for the axial fluorine conformation is hyperconjugation. nih.govresearchgate.netnih.gov This involves the donation of electron density from anti-periplanar C-H or C-C bonds into the low-lying antibonding orbital of the C-F bond (σC-F). d-nb.inforesearchgate.net This interaction is geometrically optimal when the C-F bond is axial. For example, in 3-fluoropiperidinium cations, through-space hyperconjugative interactions between the fluorine lone pairs and the antibonding orbital of the axial N-H bond (LPF → σN-H) contribute to the stability of the axial conformer. acs.orgnih.gov These delocalization forces are a critical component in understanding the often counter-intuitive conformational preferences in fluorinated piperidines. nih.govnih.gov

The following table summarizes the key interactions influencing the conformation of 4-fluoro-2-methylpiperidine:

| Interaction Type | Favors Axial Fluorine | Favors Equatorial Fluorine | Notes |

| Steric (1,3-diaxial) | ✓ | A fluorine atom is smaller than a methyl group, but this interaction is still present. | |

| Charge-Dipole | ✓ | Primarily relevant in protonated species (e.g., salts). d-nb.infoacs.org | |

| Hyperconjugation (σC-H → σC-F)* | ✓ | Stabilizes the axial C-F bond through electron delocalization. nih.govd-nb.info | |

| Steric (2-methyl group) | ✓ (indirectly) | A strong preference for an equatorial 2-methyl group can influence the fluorine position. acs.orgnih.gov |

Effect of Solvent Environment on Conformational Equilibrium

The conformational equilibrium of substituted piperidines, including 4-fluoro-2-methylpiperidine, is significantly influenced by the solvent environment. The polarity of the solvent can alter the relative stability of different conformers, particularly the axial and equatorial positions of the substituents on the piperidine ring. This phenomenon is primarily driven by the differential solvation of the conformers, which have distinct dipole moments. d-nb.info

Research on related fluorinated piperidines demonstrates a clear correlation between solvent polarity and the preference for the axial conformation of the fluorine atom. nih.gov For instance, studies on N-protected 3,5-difluoropiperidines have shown that increasing the solvent polarity from a less polar solvent like chloroform (B151607) (ε=4.81) to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) (ε=46.7) can invert the conformational preference, favoring the axial orientation of the fluorine atom. nih.gov This shift is attributed to the greater stabilization of the more polar axial conformer in polar solvents. d-nb.info

Computational analyses support these experimental findings, indicating an increasing stability of the more polar axial conformer with rising solvent polarity. d-nb.info For example, in one study, the calculated energy difference (ΔGa–e) between the axial and equatorial conformers of 3,5-difluoropiperidine (B12995073) increased in favor of the axial form as the solvent was changed from benzene (B151609) to water. d-nb.info This solvent-dependent conformational preference is a critical consideration in the design of molecules where specific spatial arrangements of substituents are necessary for biological activity. researchgate.net

Table 1: Effect of Solvent Polarity on Conformational Preference of N-Protected 3,5-difluoropiperidines This table is illustrative and based on findings for related compounds, as specific data for 4-fluoro-2-methylpiperidine was not available in the search results.

| N-Protecting Group | Solvent | Dielectric Constant (ε) | Observed Major Conformer | 3J(3-Fa,4-Ha) (Hz) |

|---|---|---|---|---|

| Pivaloyl (Piv) | Chloroform | 4.81 | Equatorial | 7.3 |

| Pivaloyl (Piv) | DMSO | 46.7 | Axial | 38.5 |

| Boc | Chloroform | 4.81 | Equatorial | 12.5 |

| Boc | DMSO | 46.7 | Axial | 40.4 |

Data adapted from computational and experimental studies on 3,5-difluoropiperidine derivatives. nih.gov

Stereochemical Purity and Isomer Characterization

The stereochemical purity of 4-fluoro-2-methylpiperidine is a critical aspect, as different stereoisomers can exhibit distinct biological activities. The presence of two chiral centers at positions 2 and 4 gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The characterization and separation of these isomers are essential for pharmacological studies.

The synthesis of substituted piperidines often results in a mixture of diastereomers (cis and trans isomers). mdpi.com For instance, the hydrogenation of substituted pyridines can lead to predominantly cis-isomers, which can then be converted to the more stable trans-isomers through epimerization. mdpi.comnih.gov The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. nih.gov

Characterization of the individual isomers typically involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. cdnsciencepub.combeilstein-journals.org For example, the magnitude of the 3J(H,H) coupling constants can help in assigning the axial or equatorial orientation of substituents on the piperidine ring. cdnsciencepub.com

For the determination of enantiomeric purity and the separation of enantiomers, chiral chromatography is the method of choice. google.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can effectively separate the enantiomers of a racemic mixture. beilstein-journals.orggoogle.com The development of such analytical methods is crucial for quality control and for obtaining enantiomerically pure compounds for further investigation. google.comdokumen.pub In some cases, derivatization with a chiral reagent can be employed to form diastereomers that can be separated by standard chromatographic techniques or analyzed by NMR to determine enantiomeric excess. dokumen.pub

The absolute configuration of a specific stereoisomer can be determined by techniques such as X-ray crystallography of a single crystal or by correlation with a compound of known stereochemistry. beilstein-journals.org

Table 2: Techniques for Stereochemical Analysis of Piperidine Derivatives

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Determination of relative stereochemistry | Diastereomeric ratio (cis/trans), conformational analysis, substituent orientation (axial/equatorial) |

| Chiral HPLC | Separation of enantiomers and determination of enantiomeric purity | Enantiomeric ratio, enantiomeric excess (ee), isolation of pure enantiomers |

| X-ray Crystallography | Determination of absolute stereochemistry | Unambiguous 3D structure of a single stereoisomer |

| Gas Chromatography (with chiral column) | Separation of volatile enantiomers | Enantiomeric ratio |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution | Absolute stereochemistry of chiral molecules |

Advanced Spectroscopic Characterization Techniques for 4 Fluoro 2 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 4-fluoro-2-methylpiperidine. By examining the magnetic properties of ¹H, ¹⁹F, and ¹³C nuclei, detailed information about connectivity, spatial arrangement, and molecular dynamics can be obtained.

Proton (¹H) NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. For 4-fluoro-2-methylpiperidine, the spectrum is expected to show distinct signals for each unique proton. The chemical shifts are influenced by the proximity of electronegative atoms (nitrogen and fluorine) and the alkyl substituent.

The proton attached to the nitrogen (N-H) would typically appear as a broad singlet. The protons on carbons adjacent to the nitrogen (H2 and H6) are deshielded and shift downfield. The methyl group protons at the C2 position would appear as a doublet, coupled to the H2 proton. The most complex signal would be for the H4 proton, which is attached to the same carbon as the fluorine atom. This signal would be split by adjacent protons (H3 and H5) and also by the fluorine nucleus, resulting in a complex multiplet.

Table 1: Expected ¹H NMR Data for 4-Fluoro-2-Methylpiperidine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| NH | 1.5 - 3.0 | broad singlet | - |

| CH ₃ | 1.0 - 1.3 | doublet | ³J(H,H) ≈ 6-7 |

| H 2 | 2.8 - 3.2 | multiplet | - |

| H 3 | 1.5 - 2.0 | multiplet | - |

| H 4 | 4.5 - 5.0 | multiplet (doublet of triplets of doublets) | ²J(H,F) ≈ 45-50; ³J(H,H) |

| H 5 | 1.6 - 2.1 | multiplet | - |

| H 6 | 2.6 - 3.0 | multiplet | - |

Note: Expected values are based on typical ranges for substituted piperidines and fluorinated alkanes.

Fluorine-19 NMR is a highly sensitive technique used to specifically probe the fluorine atom within a molecule. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly receptive to NMR analysis. wikipedia.orgnih.gov A key feature of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR, making the fluorine chemical shift extremely sensitive to its local electronic environment. wikipedia.orgnih.govthermofisher.com

For 4-fluoro-2-methylpiperidine, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C4 position. This signal's chemical shift provides insight into the electronic effects of the piperidine (B6355638) ring. The signal would appear as a complex multiplet due to spin-spin coupling with neighboring protons, primarily the geminal proton (H4) and the vicinal protons (H3 and H5). thermofisher.com

Table 2: Expected ¹⁹F NMR Data for 4-Fluoro-2-Methylpiperidine

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

Note: Chemical shifts are referenced to CFCl₃. The expected range is based on data for similar fluoroalkane environments.

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of 4-fluoro-2-methylpiperidine, six distinct signals are expected, one for each of the five carbons in the piperidine ring and one for the methyl group.

The most notable feature would be the signal for C4, the carbon directly bonded to the fluorine atom. This signal would appear as a large doublet due to one-bond coupling (¹J(C,F)), typically in the range of 170-190 Hz. researchgate.net The carbons adjacent to the nitrogen (C2 and C6) would also have characteristic chemical shifts.

Table 3: Expected ¹³C NMR Data for 4-Fluoro-2-Methylpiperidine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C H₃ | 18 - 25 | - |

| C 2 | 55 - 65 | ²J(C,F) possible |

| C 3 | 30 - 40 | ²J(C,F) ≈ 15-25 Hz |

| C 4 | 85 - 95 | ¹J(C,F) ≈ 170-190 Hz |

| C 5 | 30 - 40 | ²J(C,F) ≈ 15-25 Hz |

| C 6 | 45 - 55 | ³J(C,F) possible |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). Values are estimates based on general data for piperidines and fluorinated compounds. compoundchem.com

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. nih.govopenpubglobal.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-fluoro-2-methylpiperidine, a COSY spectrum would map the connectivity of the entire spin system, showing cross-peaks between H2 and the methyl protons, H2 and H3, H3 and H4, H4 and H5, and H5 and H6. This allows for a sequential "walk" around the piperidine ring, confirming the proton sequence. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates each proton signal with the carbon signal to which it is directly attached. nih.gov It is invaluable for definitively assigning carbon resonances based on their known proton assignments from the COSY spectrum. For example, the proton signal identified as H4 would show a cross-peak to the carbon signal identified as C4.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov HMBC is critical for piecing together the molecular fragments and confirming the substitution pattern. For instance, the methyl protons would show a correlation not only to C2 but also to C3. The H4 proton would show correlations to C3 and C5, confirming its position in the ring.

The analysis of spin-spin coupling constants (J-values) provides profound insight into the three-dimensional structure, including the stereochemistry of substituents and the preferred conformation of the piperidine ring.

The piperidine ring typically adopts a chair conformation. The substituents (the 2-methyl group and the 4-fluoro group) can be in either an axial or an equatorial position. The magnitude of vicinal coupling constants is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

A particularly powerful tool for fluorinated piperidines is the analysis of vicinal fluorine-proton coupling constants (³J(F,H)). nih.govnih.gov The orientation of the fluorine atom at C4 can be determined by measuring the coupling constants between the fluorine and the protons on the adjacent carbons (H3 and H5). nih.gov

An axial fluorine would have one anti-periplanar (180°) relationship with an axial proton and one synclinal (~60°) relationship with an equatorial proton on each adjacent carbon. This typically results in one large coupling constant (³J(F,H_ax) ≈ 35-45 Hz) and one small coupling constant (³J(F,H_eq) ≈ 5-15 Hz). researchgate.net

An equatorial fluorine would have only synclinal relationships (~60°) with both axial and equatorial protons on adjacent carbons. This results in two relatively small coupling constants (³J(F,H_ax) and ³J(F,H_eq) < 20 Hz). researchgate.net

This analysis allows for the determination of the predominant chair conformation and the stereochemical orientation of the fluorine substituent. nih.gov

Table 4: Relationship between ³J(F,H) and Fluorine Conformation

| Fluorine Position | Dihedral Angle (F-C4-C3-H) | Expected ³J(F,H) (Hz) |

|---|---|---|

| Axial | ~180° (anti-periplanar to H_ax) | 35 - 45 |

| Axial | ~60° (synclinal to H_eq) | 5 - 15 |

| Equatorial | ~60° (synclinal to H_ax) | < 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-fluoro-2-methylpiperidine would display characteristic absorption bands corresponding to its key structural features.

The presence of a secondary amine is confirmed by the N-H stretching vibration. The aliphatic C-H bonds of the ring and methyl group will also show strong absorptions. The most diagnostic peak for this specific molecule, apart from the amine bands, would be the C-F stretching vibration, which is typically a strong and sharp band in the fingerprint region.

Table 5: Characteristic IR Absorption Bands for 4-Fluoro-2-Methylpiperidine

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Secondary Amine | N-H Bend | 1590 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of 4-fluoro-2-methylpiperidine by providing information on its molecular weight and fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for 4-fluoro-2-methylpiperidine is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the piperidine ring is influenced by the positions of the fluoro and methyl substituents. For cyclic amines like piperidine, fragmentation often involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In the case of 2-methylpiperidine (B94953), a significant fragmentation pathway is the loss of the methyl group (M-15) to form a stable cyclic iminium ion. nist.govnih.gov The presence of the methyl group at the C2 position makes this α-cleavage particularly favorable, leading to a prominent peak at m/z 84. nih.gov

The fluorine atom at the C4 position also directs fragmentation. Common fragmentation patterns for fluorinated compounds include the loss of a fluorine atom (M-19) or the loss of hydrogen fluoride (M-20). whitman.edu Therefore, the mass spectrum of 4-fluoro-2-methylpiperidine would be expected to show characteristic peaks resulting from these cleavages. The interplay between the α-cleavage directed by the nitrogen and the methyl group, and the fragmentation pathways introduced by the fluorine atom, results in a unique mass spectrum that can be used for its identification. The relative abundance of these fragment ions provides insight into the stability of the resulting ions and the corresponding fragmentation pathways. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation for 4-Fluoro-2-Methylpiperidine

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 117 | [C6H12FN]+ | - | Molecular Ion (M+) |

| 102 | [C5H9FN]+ | CH3 | Loss of methyl group via α-cleavage |

| 98 | [C6H12N]+ | F | Loss of fluorine radical |

| 97 | [C6H11N]+ | HF | Loss of hydrogen fluoride |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For 4-fluoro-2-methylpiperidine, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. Substituted piperidine rings typically adopt a chair conformation to minimize steric strain. iucr.orgntu.ac.uk

The solid-state conformation of fluorinated piperidines is a subject of considerable interest due to the influence of the fluorine substituent. researchgate.net Studies on related fluorinated piperidine derivatives have shown that the piperidine ring consistently adopts a chair conformation. iucr.orgntu.ac.uknih.gov The orientation of the substituents (axial or equatorial) is determined by a combination of steric and electronic factors. researchgate.net For instance, in the crystal structure of a 4-fluoropiperidine derivative, the fluorine atom was found to occupy an axial position. researchgate.net This preference can be influenced by interactions such as hyperconjugation and dipole minimization. researchgate.net

Table 2: Typical Crystallographic Parameters for Substituted Piperidine Derivatives

| Parameter | Description | Typical Value Range |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Triclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c, P-1 |

| a, b, c (Å) | The lengths of the unit cell axes. | 5 - 15 Å |

| α, β, γ (°) | The angles between the unit cell axes. | 90 - 110° |

| Z | The number of molecules in the unit cell. | 2, 4 |

Computational and Theoretical Investigations of 4 Fluoro 2 Methylpiperidine